molecular formula C19H23F3N4O B5955693 N-[[1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methyl]-3-(trifluoromethyl)benzamide

N-[[1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methyl]-3-(trifluoromethyl)benzamide

Cat. No.: B5955693
M. Wt: 380.4 g/mol
InChI Key: VUBBZBSFZRJMDA-UHFFFAOYSA-N
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Description

N-[[1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methyl]-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a trifluoromethyl group attached to a benzamide core, along with a piperidine ring and a pyrazole moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methyl]-3-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazole Moiety: The synthesis begins with the preparation of 1-methylpyrazole through the reaction of hydrazine with acetylacetone.

    Piperidine Ring Formation: The next step involves the formation of the piperidine ring, which can be achieved through the hydrogenation of pyridine derivatives.

    Coupling Reactions: The pyrazole and piperidine intermediates are then coupled using a suitable linker, such as formaldehyde, under acidic conditions to form the desired piperidin-3-ylmethyl intermediate.

    Benzamide Formation: Finally, the trifluoromethylbenzoyl chloride is reacted with the piperidin-3-ylmethyl intermediate in the presence of a base, such as triethylamine, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[[1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the benzamide moiety using reagents like sodium methoxide or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Reduced amines or alcohols.

    Substitution: Substituted benzamides or pyrazoles.

Scientific Research Applications

N-[[1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methyl]-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[[1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N-[[1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methyl]-3-(trifluoromethyl)benzamide: shares structural similarities with other benzamide derivatives and piperidine-containing compounds.

    Bis(2-ethylhexyl) terephthalate: Another compound with a benzamide core but different functional groups.

Uniqueness

  • The presence of the trifluoromethyl group and the combination of pyrazole and piperidine moieties make this compound unique in its chemical behavior and potential applications.
  • Its ability to undergo diverse chemical reactions and its potential therapeutic properties distinguish it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[[1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F3N4O/c1-25-11-15(10-24-25)13-26-7-3-4-14(12-26)9-23-18(27)16-5-2-6-17(8-16)19(20,21)22/h2,5-6,8,10-11,14H,3-4,7,9,12-13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBBZBSFZRJMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN2CCCC(C2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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